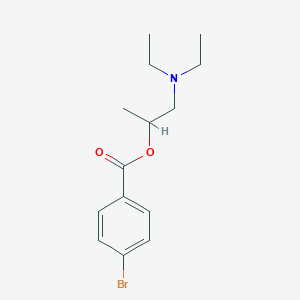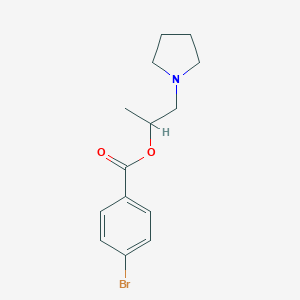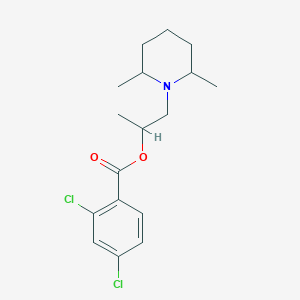
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate is a chemical compound that belongs to the class of tertiary amines. It is commonly used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate is not fully understood, but it is believed to function as a pH-sensitive fluorescent probe due to its ability to emit fluorescence in response to changes in pH. When the compound is exposed to acidic conditions, such as those found in lysosomes and endosomes, it emits green fluorescence. However, under basic conditions, such as those found in the cytosol, it emits blue fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It does not have any known drug side effects or dosage limitations. However, it is important to note that the compound should be handled with care as it may be harmful if ingested or inhaled.
実験室実験の利点と制限
One of the main advantages of using 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate in lab experiments is its ability to act as a pH-sensitive fluorescent probe, allowing researchers to monitor changes in intracellular pH in real-time. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, there are also limitations to its use. For example, the compound may not be suitable for use in certain experimental conditions, such as those with highly acidic or basic environments. Additionally, it may not be compatible with certain biological systems, such as those with high lipid content.
将来の方向性
There are several future directions for research on 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate. One potential area of study is its use in drug delivery systems, particularly for targeted delivery to acidic environments such as tumors. Another potential area of research is the development of new fluorescent probes based on the structure of this compound for use in a variety of biological applications. Additionally, further studies may be conducted to better understand the mechanism of action of the compound and its potential applications in various scientific fields.
合成法
The synthesis of 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate can be achieved through a reaction between 3,5-ditert-butylbenzoic acid and 3-(dimethylamino)propyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate has several scientific research applications, including its use as a fluorescent probe for detecting and measuring intracellular pH changes. It is also used as a reagent for the synthesis of various organic compounds, such as esters and amides. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to cross biological membranes.
特性
分子式 |
C20H33NO2 |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
3-(dimethylamino)propyl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C20H33NO2/c1-19(2,3)16-12-15(13-17(14-16)20(4,5)6)18(22)23-11-9-10-21(7)8/h12-14H,9-11H2,1-8H3 |
InChIキー |
ONJSBCBLDXTBGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCCN(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCCN(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)






![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)



